Cas no 86718-01-6 (Methyl imidazo[1,2-a]pyridine-7-carboxylate)
Methyl imidazo[1,2-a]pyridine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl imidazo[1,2-a]pyridine-7-carboxylate
- Imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester
- METHYL H-IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLATE
- 7-(Methoxycarbonyl)imidazo[1,2-a]pyridine
- methyl 7-imidazo<1,2-a>pyridinecarboxylate
- methyl imidazo-[1,2-a]pyridine-7-carboxylate
- methylimidazoapyridinecarboxylate
- Imidazo[1,2-a]pyridine-7-carboxylic acid, methyl ester
- PubChem21685
- methylimidazo[1,2-a]pyridine-7-carboxylate
- KYHRVKMXYXBEQN-UHFFFAOYSA-N
- FCH922986
- VP12367
- PB10778
- OR52106
- AM8044
- SCHEMBL376440
- 86718-01-6
- Methyl imidazo[1 pound not2-a]pyridine-7-carboxylate
- MFCD09910350
- HE-0231
- J-522607
- EN300-113708
- imidazo[1,2-alpha]pyridine-7-carboxylic acid methyl ester
- SY060392
- DTXSID00568150
- DB-076726
- AKOS006346317
- CS-W007106
-
- MDL: MFCD09910350
- Inchi: 1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
- InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2N(C=CN=2)C=C1)OC
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6
- XLogP3: 1.6
Experimental Properties
- Melting Point: 133-135℃
- PSA: 43.60000
- LogP: 1.12090
Methyl imidazo[1,2-a]pyridine-7-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl imidazo[1,2-a]pyridine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177755-250mg |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 97% | 250mg |
¥137.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177755-10g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 97% | 10g |
¥1432.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177755-5g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 97% | 5g |
¥779.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177755-1g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 97% | 1g |
¥255.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177755-100mg |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 97% | 100mg |
¥72.90 | 2023-09-01 | |
| Alichem | A029185549-5g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 95% | 5g |
$304.50 | 2023-08-31 | |
| Alichem | A029185549-10g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 95% | 10g |
$520.00 | 2023-08-31 | |
| Alichem | A029185549-25g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate |
86718-01-6 | 95% | 25g |
$1015.00 | 2023-08-31 | |
| Matrix Scientific | 056501-500mg |
Methyl imidazo[1,2-a]pyridine-7-carboxylate, >95% |
86718-01-6 | >95% | 500mg |
$181.00 | 2021-06-27 | |
| Matrix Scientific | 056501-1g |
Methyl imidazo[1,2-a]pyridine-7-carboxylate, >95% |
86718-01-6 | >95% | 1g |
$228.00 | 2021-06-27 |
Methyl imidazo[1,2-a]pyridine-7-carboxylate Production Method
Production Method 1
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Methyl imidazo[1,2-a]pyridine-7-carboxylate Raw materials
Methyl imidazo[1,2-a]pyridine-7-carboxylate Preparation Products
Methyl imidazo[1,2-a]pyridine-7-carboxylate Suppliers
Methyl imidazo[1,2-a]pyridine-7-carboxylate Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Methyl imidazo[1,2-a]pyridine-7-carboxylate
Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS No. 86718-01-6): A Comprehensive Overview
Methyl imidazo[1,2-a]pyridine-7-carboxylate, identified by its chemical identifier CAS No. 86718-01-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structure of Methyl imidazo[1,2-a]pyridine-7-carboxylate consists of a fused ring system comprising an imidazole and a pyridine moiety, connected at the 1 and 2 positions, with a carboxylate ester group at the 7-position. This unique structural framework contributes to its unique chemical properties and biological interactions.
The synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate involves multi-step organic reactions, typically starting from readily available precursors. The key steps include cyclization reactions to form the imidazopyridine core, followed by functional group transformations to introduce the carboxylate ester moiety. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic routes highlight the compound's synthetic accessibility and its potential for large-scale production.
Recent research has demonstrated the pharmacological significance of Methyl imidazo[1,2-a]pyridine-7-carboxylate. Studies have indicated that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human health. Specifically, it has shown promise in modulating pathways associated with inflammation, neurodegeneration, and cancer progression. The imidazopyridine scaffold is known for its ability to interact with biological targets such as kinases and transcription factors, making it a valuable scaffold for drug design.
One of the most compelling aspects of Methyl imidazo[1,2-a]pyridine-7-carboxylate is its potential in oncology research. Preclinical studies have revealed that it can selectively inhibit the activity of certain kinases overexpressed in tumor cells, thereby demonstrating its antitumor properties. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore the compound's therapeutic relevance and its role as a lead molecule in developing novel anticancer agents.
The biological activity of Methyl imidazo[1,2-a]pyridine-7-carboxylate is further enhanced by its structural flexibility, which allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. Medicinal chemists have explored various derivatives of this compound to improve its solubility, bioavailability, and target specificity. Such modifications are crucial for translating preclinical findings into effective clinical treatments.
In conclusion, Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS No. 86718-01-6) represents a promising candidate in pharmaceutical research due to its unique structural features and diverse biological activities. Its synthesis is well-established, and ongoing studies continue to uncover new therapeutic applications. As research progresses, this compound is expected to play a pivotal role in the development of innovative treatments for various diseases.
86718-01-6 (Methyl imidazo[1,2-a]pyridine-7-carboxylate) Related Products
- 136117-69-6(Methyl imidazo[1,2-a]pyridine-6-carboxylate)
- 372147-49-4(Ethyl imidazo1,2-apyridine-7-carboxylate)
- 158001-04-8(Ethyl Imidazo1,2-apyridine-6-carboxylate)
- 957120-91-1(Methyl imidazo1,2-apyridine-6-carboxylate hydrochloride)
- 648423-85-2(Imidazo1,2-apyridine-7-carboxylic acid)
- 158020-74-7(ethyl imidazo1,2-apyridine-8-carboxylate)
- 351439-07-1(Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate)
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
- 957120-75-1(Ethyl imidazo1,2-apyridine-7-carboxylate hydrochloride)
- 518979-75-4(Ethyl imidazo[1,5-a]pyridine-7-carboxylate)